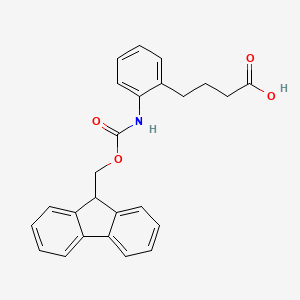

Fmoc-4-(2-aminophenyl)butanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Fmoc-4-(2-aminophenyl)butanoic acid typically involves the protection of the amine group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions are usually mild and can be carried out in aqueous media without the need for catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Fmoc-4-(2-aminophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the Fmoc group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-4-(2-aminophenyl)butanoic acid is predominantly used in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for easy deprotection under mild conditions, facilitating the sequential addition of amino acids to form peptides. This method is essential for producing peptides with specific sequences that can be utilized in various biological studies.

Biological Studies

This compound plays a significant role in studying protein interactions and functions. By incorporating this compound into peptides, researchers can investigate how specific amino acid sequences influence protein behavior and interactions, aiding in the development of new biochemical assays.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing new therapeutic agents. Its structure allows for modifications that can enhance bioactivity or target specific biological pathways, making it a valuable compound in drug discovery.

Material Science

The compound is also used in producing various biochemical materials, including hydrogels and functional polymers. These materials have applications in drug delivery systems and tissue engineering, where controlled release and biocompatibility are crucial.

Case Study 1: Development of Peptide Therapeutics

In a study published by Tsantrizos et al., this compound was utilized to synthesize novel peptide nucleic acids (PNAs). The research demonstrated that the incorporation of this compound improved the stability and binding affinity of PNAs to target sequences, highlighting its potential in therapeutic applications against genetic disorders .

Case Study 2: Biochemical Assays

A recent investigation into protein-ligand interactions employed this compound as part of a peptide probe. The study revealed that this compound enhanced the sensitivity of detection methods used in biochemical assays, providing insights into protein dynamics that could lead to new drug targets .

Mécanisme D'action

The mechanism of action of Fmoc-4-(2-aminophenyl)butanoic acid involves the protection of the amine group by the Fmoc group. This protection is crucial in peptide synthesis, as it prevents unwanted side reactions and ensures the correct sequence of amino acids . The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . The molecular targets and pathways involved in its action are primarily related to its role in peptide synthesis and modification .

Comparaison Avec Des Composés Similaires

Fmoc-4-(2-aminophenyl)butanoic acid can be compared to other similar compounds, such as:

Fmoc-4-(4-aminophenyl)butanoic acid: This compound has a similar structure but with the amine group positioned differently on the phenyl ring.

Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the amino acid structure. The uniqueness of this compound lies in its specific structure, which provides distinct properties and reactivity compared to other Fmoc-protected compounds.

Activité Biologique

Fmoc-4-(2-aminophenyl)butanoic acid is a synthetic compound widely utilized in peptide synthesis and biological research. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in the selective protection of amino groups during peptide assembly. This compound is a derivative of phenylalanine, characterized by its ability to facilitate the synthesis of various peptides and proteins, thereby contributing to advancements in biochemical assays and therapeutic developments.

- Molecular Formula : C₁₈H₁₉N₂O₂

- Molecular Weight : Approximately 301.36 g/mol

- CAS Number : 1185301-18-1

The Fmoc group serves as a protective entity that shields the amino group from undesired reactions during peptide synthesis. The removal of the Fmoc group is typically achieved under basic conditions using reagents such as piperidine, enabling the free amino group to participate in subsequent reactions necessary for peptide elongation or modification.

Applications in Research

- Peptide Synthesis : this compound is integral in solid-phase peptide synthesis (SPPS), allowing for the construction of peptides with precise sequences essential for studying protein interactions and functions.

- Biochemical Assays : The compound aids in developing new biochemical assays, particularly those that require specific peptide sequences for binding studies or functional analyses.

- Therapeutic Development : Research involving this compound contributes to creating new therapeutic agents, particularly those targeting protein-protein interactions or enzyme activities.

1. Antimicrobial Activity

Research has shown that peptides synthesized using similar amino acid derivatives exhibit significant antimicrobial properties. For instance, peptides derived from Fmoc-protected amino acids demonstrated effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . Although direct studies on this compound are sparse, the potential for antimicrobial activity remains plausible given its structural characteristics.

2. Histone Deacetylase Inhibition

A study explored amino amide derivatives as potential histone deacetylase (HDAC) inhibitors, revealing that compounds with similar structures could inhibit HDAC6 effectively . This suggests that derivatives of this compound may also possess similar inhibitory activities, warranting further investigation into their epigenetic modulation capabilities.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial Properties | Peptides synthesized from similar structures show efficacy against various bacteria, indicating potential for Fmoc derivatives. |

| HDAC Inhibition | Compounds related to Fmoc derivatives have demonstrated inhibition of histone deacetylases, suggesting epigenetic applications. |

| Protein Interaction Studies | Utilized in biochemical assays to study protein interactions and functions through peptide synthesis. |

Propriétés

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)15-7-9-17-8-1-6-14-23(17)26-25(29)30-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22H,7,9,15-16H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWVYKYXTLWCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176429 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-18-1 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.